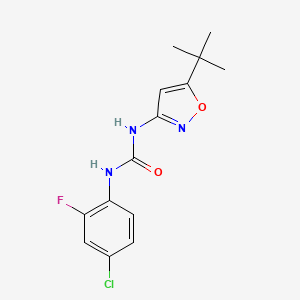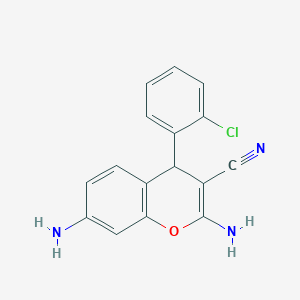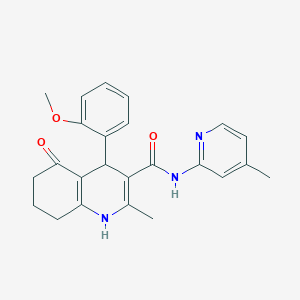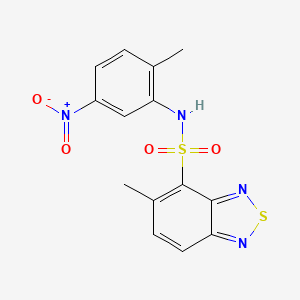
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BRD-7232, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves the selective inhibition of BET proteins, which are involved in the regulation of gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BET proteins, it can also induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Furthermore, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea is its high selectivity for BET proteins, which makes it a powerful tool for studying the role of these proteins in cancer biology. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent derivatives of this compound, which may be more effective in suppressing tumor growth. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to guide its clinical development. Finally, the combination of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea with other anti-cancer agents may have synergistic effects, leading to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with tert-butyl isocyanide to form the corresponding isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring, which is subsequently hydrolyzed to form the final product, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins, which play a critical role in regulating gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURHUGWZFJMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)